molecular formula C9H11ClMgO2 B1614442 2,3-Dimethoxybenzylmagnesium chloride CAS No. 738580-42-2

2,3-Dimethoxybenzylmagnesium chloride

Cat. No. B1614442
M. Wt: 210.94 g/mol
InChI Key: OKVWVKCVTXYSNQ-UHFFFAOYSA-M
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Description

2,3-Dimethoxybenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMgO2 and a molecular weight of 210.94 . It is typically found in a liquid form .

Scientific Research Applications

Grignard Reaction Applications

One example of its application is in the synthesis of complex organic molecules through Grignard reactions. A study demonstrates the formation of a compound by reacting 4-methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde, showcasing the utility of such reagents in creating molecules with new chiral centers and potential for further chemical manipulation (Q. Yin & Wenqin Zhang, 2002).

Photochemical Studies

Moreover, the photochemistry of 3,5-dimethoxybenzyl compounds, including those with chloride as a leaving group, has been explored to understand their reactivity and potential in synthetic applications. These studies provide insights into how light-induced reactions can influence the synthesis of aromatic compounds, highlighting the versatility of benzylmagnesium chloride derivatives in organic synthesis (DeCosta, Howell, Pincock, & Rifai, 2000).

Polymerization Initiators

Additionally, derivatives of benzylmagnesium chloride have been used as initiators in polymerizations, indicating their potential in materials science for creating polymers with specific properties. This includes the preparation of macromers and poly(Grignard reagents), which could have applications ranging from advanced materials to biocompatible substances (K. Hatada, H. Nakanishi, K. Ute, & T. Kitayama, 1986).

Catalysis and Enantioselective Additions

Furthermore, the activation of alkylmagnesium halides with chiral N-heterocyclic carbenes for Cu-free catalytic enantioselective additions to unsaturated esters has been reported. This application underscores the importance of 2,3-Dimethoxybenzylmagnesium chloride and related compounds in asymmetric synthesis, providing pathways to chiral molecules that are of significant interest in pharmaceutical synthesis (Yunmi Lee & A. Hoveyda, 2006).

properties

IUPAC Name

magnesium;1-methanidyl-2,3-dimethoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Mg/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVWVKCVTXYSNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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